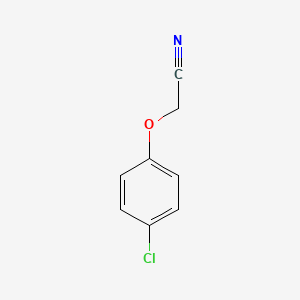

![molecular formula C17H25N5O5 B1347214 5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 50465-91-3](/img/structure/B1347214.png)

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound’s name suggests it is a complex organic molecule with multiple functional groups, including amine, carboxylic acid, and ester groups.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with simple precursors and gradually building up the molecule through a series of reactions.Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which would provide information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The compound’s reactivity could be studied by subjecting it to various conditions and observing the resulting reactions. The presence of multiple functional groups suggests it could participate in a wide range of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties, such as solubility, melting point, and acidity/basicity, could be determined through a series of laboratory tests.Wissenschaftliche Forschungsanwendungen

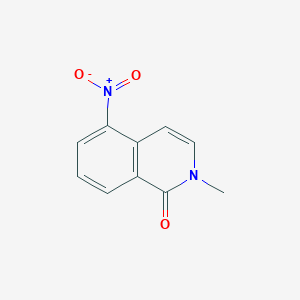

Synthesis and Chemical Transformations

The compound is involved in the synthesis and resolution of amino acids, crucial for understanding their roles in various biological processes. For instance, the preparation of L-2-Amino-5-arylpentanoic acids demonstrates the importance of specific amino acids in AM-toxins, highlighting the compound's role in synthesizing biologically active molecules. The process involves hydrolyzing O-methyl linkages and resolving DL-6a and acetyl-DL-App to afford L-Amp and L-App, respectively, showcasing the compound's utility in creating enantiomerically pure substances (Shimohigashi, Lee, & Izumiya, 1976).

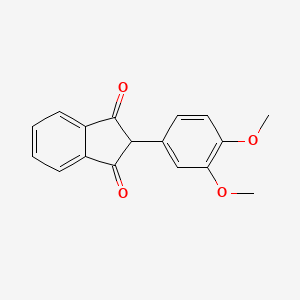

Material Science and Liquid Crystals

The compound's derivatives play a role in material science, particularly in the development of liquid crystal dendrimers and hyperbranched polymers. These materials, synthesized using the ammonium salts of dendrimers like poly(propylene imine) and poly(amidoamine), along with 5-(4-cyanophenylazophenyloxy)pentanoic acid, display nematic mesophases. This area of research is pivotal for advancing display technologies and creating materials with unique electromagnetic properties, where the compound's derivatives contribute to the formation of ionic liquid crystal complexes with potential applications in optoelectronics and sensor technologies (Marcos, Alcalá, Barberá, Romero, Sánchez, & Serrano, 2008).

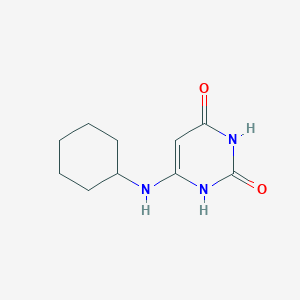

Biochemical Applications and Enzyme Inhibition

In the biochemical realm, derivatives of the compound are explored for their ability to inhibit nitric oxide synthases, which are critical enzymes in various physiological processes, including vasodilation, neurotransmission, and immune response. The synthesis of S-2-amino-5-azolylpentanoic acids related to L-ornithine, designed to inhibit nitric oxide synthases, demonstrates the compound's potential in therapeutic applications, particularly in conditions where nitric oxide plays a pathogenic role (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine these properties.

Zukünftige Richtungen

Future research could involve further exploration of the compound’s reactivity, potential uses, and biological activity.

Eigenschaften

IUPAC Name |

5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O5/c1-11(21-17(26)27-10-12-6-3-2-4-7-12)14(23)22-13(15(24)25)8-5-9-20-16(18)19/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,21,26)(H,22,23)(H,24,25)(H4,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJCBRQYWHEYSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319319 |

Source

|

| Record name | 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |

CAS RN |

50465-91-3 |

Source

|

| Record name | NSC343724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)

![[(4-Chloro-1-naphthyl)oxy]acetic acid](/img/structure/B1347138.png)